1,1-Dichlorospiro[3.3]heptan-2-one
Overview
Description
1,1-Dichlorospiro[3.3]heptan-2-one is a chemical compound with the molecular formula C7H8Cl2O. It is characterized by a spirocyclic structure, where a seven-membered ring is fused to a three-membered ring, with two chlorine atoms attached to the same carbon atom.
Preparation Methods
The synthesis of 1,1-Dichlorospiro[3.3]heptan-2-one typically involves the reaction of cyclohexanone with chloroform in the presence of a strong base, such as sodium hydroxide. This reaction proceeds via the formation of a dichlorocarbene intermediate, which then reacts with the cyclohexanone to form the spirocyclic product. The reaction conditions generally require a controlled temperature and an inert atmosphere to prevent side reactions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger-scale production. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1,1-Dichlorospiro[3.3]heptan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or alcohols, under appropriate conditions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The compound can be reduced to form the corresponding spirocyclic alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of spirocyclic ketones or carboxylic acids, depending on the oxidizing agent used
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, substitution with an amine would yield a spirocyclic amine, while reduction would yield a spirocyclic alcohol .
Scientific Research Applications
1,1-Dichlorospiro[3.3]heptan-2-one has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds, which are of interest in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry: It is used in the development of new polymers and materials with unique properties, such as enhanced stability and reactivity .
Mechanism of Action
The mechanism by which 1,1-Dichlorospiro[3.3]heptan-2-one exerts its effects depends on the specific application. In chemical reactions, its reactivity is primarily due to the presence of the dichloromethylene group, which can undergo various transformations. In biological systems, it may interact with enzymes or proteins through covalent bonding or non-covalent interactions, affecting their function and activity .
Comparison with Similar Compounds
1,1-Dichlorospiro[3.3]heptan-2-one can be compared to other spirocyclic compounds, such as:
1,1-Dichlorospiro[4.4]nonan-2-one: Similar in structure but with a larger ring size, leading to different reactivity and applications.
1,1-Dichlorospiro[2.2]pentan-2-one: Smaller ring size, which affects its stability and reactivity.
Spiro[3.3]heptane-2,2-dione: Lacks the chlorine atoms, resulting in different chemical properties and reactivity
Properties
IUPAC Name |
3,3-dichlorospiro[3.3]heptan-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2O/c8-7(9)5(10)4-6(7)2-1-3-6/h1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEGZTCKKDJSHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(=O)C2(Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.